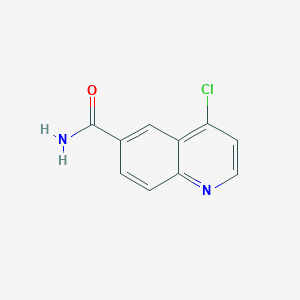
4-Chloroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Chloroquinoléine-6-carboxamide est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. La quinoléine et ses dérivés sont connus pour leur large éventail d'activités biologiques et d'applications en chimie médicinale. Le composé 4-Chloroquinoléine-6-carboxamide a attiré l'attention en raison de ses propriétés thérapeutiques potentielles et de son rôle en tant qu'intermédiaire dans la synthèse de diverses molécules pharmacologiquement actives .
Méthodes De Préparation
La synthèse de la 4-Chloroquinoléine-6-carboxamide implique généralement la réaction de la 4-chloroquinoléine avec des dérivés de carboxamide. Une méthode courante comprend la réaction de la 4-chloroquinoléine avec un dérivé d'amine en présence d'une base telle que la triéthylamine (TEA) et un agent de couplage comme l'hexafluorophosphate de benzotriazol-1-yloxytris(diméthylamino)phosphonium (BOP) à température ambiante . Cette méthode garantit la formation du groupe carboxamide en position 6 du cycle quinoléine.
Pour la production industrielle, le processus peut impliquer des méthodes plus évolutives et respectueuses de l'environnement. Par exemple, l'utilisation de principes de chimie verte, tels que des conditions sans solvant ou l'utilisation de liquides ioniques, peut être utilisée pour améliorer le rendement et réduire l'impact environnemental .
Analyse Des Réactions Chimiques
La 4-Chloroquinoléine-6-carboxamide subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro en position 4 peut être substitué par différents nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le cycle quinoléine peut subir une oxydation pour former des N-oxydes de quinoléine ou une réduction pour former des dihydroquinoléines.
Réactions de couplage : Le groupe carboxamide peut participer à des réactions de couplage avec divers électrophiles pour former des structures plus complexes.
Les réactifs couramment utilisés dans ces réactions comprennent des bases telles que l'hydrure de sodium (NaH), des agents oxydants tels que le peroxyde d'hydrogène (H₂O₂) et des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄). Les principaux produits formés dépendent des conditions de réaction spécifiques et de la nature des substituants impliqués .
4. Applications de la recherche scientifique
La 4-Chloroquinoléine-6-carboxamide a plusieurs applications en recherche scientifique :
Chimie médicinale : Elle sert de bloc de construction pour la synthèse de divers médicaments ayant des propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires potentielles.
Études biologiques : Le composé est utilisé dans l'étude de l'inhibition enzymatique et de la liaison aux récepteurs en raison de sa capacité à interagir avec les macromolécules biologiques.
Applications industrielles : Elle est utilisée dans le développement de colorants, d'agrochimiques et d'autres composés d'intérêt industriel.
5. Mécanisme d'action
Le mécanisme d'action de la 4-Chloroquinoléine-6-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Par exemple, les dérivés de quinoléine sont connus pour inhiber la synthèse de l'ADN en favorisant le clivage de la gyrase de l'ADN bactérien et de la topoisomérase de type IV, conduisant à la mort des cellules bactériennes . Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et de la structure du dérivé étudié.
Applications De Recherche Scientifique
4-Chloroquinoline-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the development of dyes, agrochemicals, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-Chloroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied.
Comparaison Avec Des Composés Similaires
La 4-Chloroquinoléine-6-carboxamide peut être comparée à d'autres dérivés de quinoléine, tels que :
Quinoléine-4-carboxamide : Un autre dérivé ayant des activités biologiques similaires mais une substitution différente en position 4.
2-Chloroquinoléine-4-carboxamide : Un composé avec un groupe chloro en position 2, qui affecte sa réactivité chimique et ses propriétés biologiques.
La singularité de la 4-Chloroquinoléine-6-carboxamide réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
1378260-39-9 |
|---|---|
Formule moléculaire |
C10H7ClN2O |
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
4-chloroquinoline-6-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-2-1-6(10(12)14)5-7(8)9/h1-5H,(H2,12,14) |
Clé InChI |
ZOZOBXFLQKOMMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



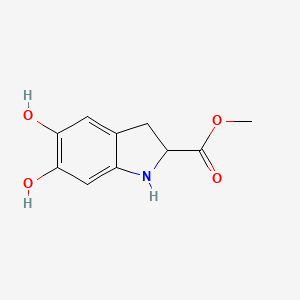
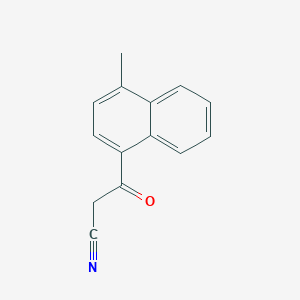
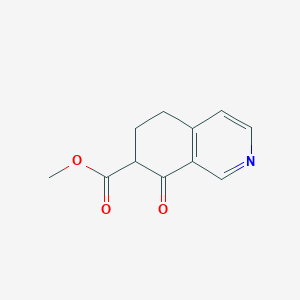


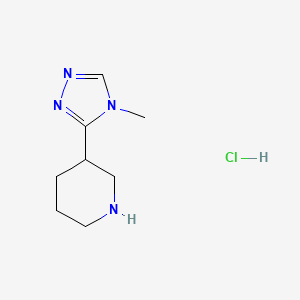

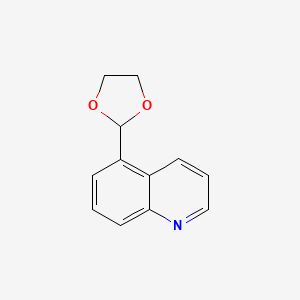



![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)

